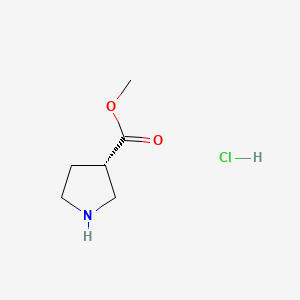

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl pyrrolidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl pyrrolidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSXSVVMNGQIN-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705466 | |

| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099646-61-3 | |

| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE, HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl Pyrrolidine-3-carboxylate Hydrochloride

Abstract

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, stereoselective synthesis, and analytical characterization. We delve into the causality behind experimental choices for its synthesis and quality control, offering field-proven insights for researchers and drug development professionals. Furthermore, this guide explores its significant applications as a versatile scaffold in the synthesis of pharmacologically active compounds, supported by authoritative references and detailed protocols.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as the core structure for a vast number of biologically active molecules, including many alkaloids and approved pharmaceuticals.[1][2] Its prevalence in nature and medicine makes it a highly sought-after scaffold in drug discovery.[2] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride, the hydrochloride salt of the methyl ester of (S)-pyrrolidine-3-carboxylic acid (also known as (S)-β-Proline), is a particularly valuable intermediate.[3][4]

The compound's value is rooted in two key features:

-

Defined Stereochemistry: The "(S)" designation signifies a specific three-dimensional arrangement at the chiral center (C3). This stereochemical purity is critical in modern drug design, as the biological activity and safety of a drug often depend on its precise interaction with chiral biological targets like enzymes and receptors.[3]

-

Versatile Functionality: It possesses a secondary amine, which can be further functionalized, and a methyl ester, which can be hydrolyzed or used in coupling reactions. This dual functionality allows for its incorporation into a wide array of more complex molecular architectures.

This guide will serve as a technical resource for scientists leveraging this compound, providing the necessary information to synthesize, analyze, and apply it effectively in research and development programs.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a saturated five-membered pyrrolidine ring with a methyl carboxylate group at the 3-position.[3] As a hydrochloride salt, the nitrogen atom of the pyrrolidine ring is protonated, forming an ammonium chloride salt which enhances its stability and water solubility.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [5] |

| CAS Number | 1099646-61-3 | [5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6][7] |

| Molecular Weight | 165.62 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow solid; Cream crystalline powder | [8][9] |

| Polar Surface Area (PSA) | 38.3 Ų | [3][7] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][8][9] |

The compound's balanced lipophilic/hydrophilic character is crucial for its utility in developing drugs, particularly those targeting the central nervous system that must cross the blood-brain barrier.[3]

Stereoselective Synthesis

Achieving high enantiomeric purity is the primary challenge and goal in the synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. The most common and reliable strategies start from readily available chiral precursors, such as amino acids. A prevalent laboratory-scale synthesis begins with N-protected (S)-pyrrolidine-3-carboxylic acid.

Rationale for Synthetic Strategy

The chosen pathway involves two main transformations: esterification of the carboxylic acid and deprotection of the nitrogen.

-

Nitrogen Protection: Starting with a protected pyrrolidine, such as (S)-1-Boc-3-pyrrolidinecarboxylic acid, is crucial. The tert-butoxycarbonyl (Boc) group prevents the secondary amine from interfering with the esterification reaction and ensures the final product can be isolated as the desired hydrochloride salt upon deprotection.

-

Esterification: The conversion of the carboxylic acid to a methyl ester is typically achieved under acidic conditions. Using thionyl chloride (SOCl₂) in methanol is a highly effective method. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol.

-

Deprotection: The same acidic conditions used for esterification (excess HCl generated in situ) simultaneously cleave the acid-labile Boc protecting group, yielding the desired product as its hydrochloride salt. This one-pot reaction is efficient and atom-economical.

Representative Experimental Protocol

This protocol is a synthesized example based on common laboratory procedures, such as the synthesis of the (R)-enantiomer.[8]

Objective: To synthesize (S)-Methyl pyrrolidine-3-carboxylate hydrochloride from (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Materials:

-

(S)-1-Boc-pyrrolidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Under a nitrogen atmosphere, dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Cool the stirred solution in an ice bath (0°C).

-

Slowly add thionyl chloride (2.5-3.0 equivalents) dropwise to the solution. Causality: This exothermic reaction generates HCl gas; slow addition at low temperature is a critical safety measure to control the reaction rate and prevent excessive pressure buildup.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Causality: Heating ensures both the esterification and the Boc-deprotection reactions go to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.

-

Dissolve the resulting crude residue in dichloromethane and re-concentrate to yield the final product, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride, typically as an off-white solid.[8]

Synthesis Workflow Diagram

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 4. (S)-(+)-ピロリジン-3-カルボン酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Spectroscopic Characterization of Methyl (3S)-pyrrolidine-3-carboxylate HCl

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride , a critical chiral building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. This document synthesizes experimental data, theoretical assignments, and quality control protocols to assist researchers in the rigorous identification and validation of this compound.

Part 1: Chemical Identity & Properties[1]

| Property | Detail |

| Chemical Name | Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride |

| Common Synonyms | (S)-3-Carbomethoxypyrrolidine HCl; Methyl (S)- |

| CAS Number | 1099646-61-3 (S-isomer HCl); 874964-22-4 (R-isomer HCl) |

| Molecular Formula | C |

| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) |

| Chirality | (3S)-configuration; derived from L-aspartic acid or trans-4-hydroxy-L-proline routes |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]

Methodology:

NMR analysis of the hydrochloride salt is best performed in Deuterated Chloroform (CDCl

H NMR Data (400 MHz, CDCl

)

Source Data derived from enantiomeric (R)-isomer (CAS 874964-22-4) which exhibits identical scalar couplings. [1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.93 | Broad singlet (m) | 2H | NH | Ammonium protons; broad due to quadrupole relaxation and exchange. |

| 3.74 | Singlet (s) | 3H | O-CH | Methyl ester; characteristic sharp singlet. |

| 3.58 | Broad singlet | 2H | CH | H-2 or H-5; broadened by proximity to the charged nitrogen center. |

| 3.42 | Broad singlet | 2H | CH | H-5 or H-2; distinct chemical environment due to ring puckering. |

| 3.26 | Multiplet (m) | 1H | CH -CO | H-3 (Chiral Center); methine proton alpha to the ester. |

| 2.36 – 2.25 | Multiplet (m) | 2H | CH | H-4; methylene beta to nitrogen, typically the most shielded ring protons. |

C NMR Profile (Predicted/Typical)

Note: Experimental shifts may vary by ±1-2 ppm depending on concentration and solvent.

| Shift ( | Carbon Type | Assignment |

| 172.5 | Quaternary C=O | Ester Carbonyl : Deshielded by oxygen. |

| 52.8 | Primary CH | Methoxy Carbon : Typical region for methyl esters. |

| 48.5 | Secondary CH | C-2 : Deshielded by adjacent ammonium nitrogen. |

| 45.2 | Secondary CH | C-5 : Deshielded by adjacent ammonium nitrogen. |

| 41.0 | Tertiary CH | C-3 : Chiral center; shift influenced by ester group. |

| 28.5 | Secondary CH | C-4 : Most shielded ring carbon. |

Mass Spectrometry (MS)[5][6]

Technique: Electrospray Ionization (ESI) in Positive Mode.

-

Observed Ion:

-

m/z Value: 130.1 (Calculated for C

H -

Fragmentation Pattern:

-

m/z 130

113: Loss of NH -

m/z 130

98: Loss of CH -

m/z 130

70: Ring cleavage (pyrrolidine characteristic).

-

Infrared (IR) Spectroscopy

Key functional group diagnostics for the HCl salt form:

| Wavenumber (cm | Vibration Mode | Functional Group |

| 2800 – 3000 | Broad Stretch | N-H Stretch (Amine Salt): Overlaps with C-H stretches; indicates HCl salt formation. |

| 1730 – 1745 | Strong Stretch | C=O Stretch (Ester): Sharp, diagnostic peak for the methyl ester. |

| 1200 – 1250 | Strong Stretch | C-O Stretch : Ester C-O-C linkage. |

Optical Rotation (Chirality Check)

Critical Quality Attribute:

The specific rotation

-

Reference Value (Parent Acid): (S)-Pyrrolidine-3-carboxylic acid typically shows

( -

Ester HCl Expectation: The methyl ester HCl salt generally follows the sign of the parent acid in aqueous solution but can vary in organic solvents.

-

Protocol: Dissolve 100 mg in 10 mL Methanol or Water. Measure at 20°C using the Sodium D-line (589 nm).[6]

-

Note: Enantiomeric Excess (ee%) should be confirmed via Chiral HPLC if used for GMP synthesis.

-

Part 3: Experimental Workflow & Visualization

Analytical Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of Methyl (3S)-pyrrolidine-3-carboxylate HCl.

Figure 1: Step-by-step analytical workflow for structural and stereochemical validation.

Part 4: Synthesis & Impurity Profiling

Synthesis Context

The (3S)-isomer is typically synthesized via:

-

Esterification of (S)-Pyrrolidine-3-carboxylic acid: Using thionyl chloride (

) in methanol. -

Derivatization of trans-4-hydroxy-L-proline: A multi-step route involving ring contraction or Barton deoxygenation (less common for commercial scale).

Impurity Profile

When analyzing spectroscopic data, watch for these common impurities:

| Impurity | Origin | Spectroscopic Flag |

| (S)-Pyrrolidine-3-carboxylic acid | Hydrolysis product (moisture sensitivity) | MS: m/z 116 ( |

| Thionyl Chloride / SO | Residual reagent | Odor: Pungent. pH: Highly acidic aqueous solution. |

| Enantiomer (3R) | Racemization during synthesis | Chiral HPLC: Split peak. Rotation: Lower than expected |

Part 5: Handling & Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. It absorbs atmospheric water, which can shift NMR peaks (especially exchangeable protons) and lower the melting point.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Stability: Stable in solid form. In aqueous solution, the ester is susceptible to hydrolysis at pH > 7 or pH < 2 over prolonged periods.

References

-

ChemicalBook. (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride 1H NMR Data. Retrieved from .

-

Sigma-Aldrich. (S)-Pyrrolidine-3-carboxylic acid Product Specification & Optical Rotation. Retrieved from .

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .

- National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).

Sources

- 1. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]

- 2. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling procedures for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in pharmaceutical and chemical synthesis. The guidance herein is synthesized from established safety data and best practices to ensure procedural integrity and personnel safety in a laboratory setting.

Compound Identification and Physicochemical Properties

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral organic compound widely used as an intermediate in the synthesis of pharmaceuticals, particularly for targeting neurological disorders.[1] Its structure, incorporating a pyrrolidine ring, makes it a valuable asset in medicinal chemistry for modifying biological activity and enhancing the solubility of active pharmaceutical ingredients.[1]

A precise understanding of its properties is the foundation of safe handling.

| Property | Value | Source |

| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [2][3] |

| Synonyms | (S)-Methyl pyrrolidine-3-carboxylate HCl, methyl (3S)-3-pyrrolidinecarboxylate hydrochloride | [3] |

| CAS Number | 1099646-61-3 (for S-enantiomer); 198959-37-4 (unspecified stereochemistry) | [1][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][5][6] |

| Molecular Weight | 165.62 g/mol | [2][5][6] |

| Appearance | Off-white to light yellow solid; Cream crystalline powder | [1][5] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several hazards that necessitate rigorous safety precautions. The hydrochloride salt form dictates its primary irritant and toxicological profile.

| Hazard Class | GHS Category | Hazard Statement | Description |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][6] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][6] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2][6] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][5] |

Causality of Hazards:

-

Irritation (Skin, Eyes, Respiratory): As a hydrochloride salt of an amine, the compound can be mildly acidic and reactive towards biological tissues, particularly mucous membranes. This reactivity is the mechanistic basis for its irritant properties.[2]

-

Acute Toxicity: The "harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion or inhalation.[2] While specific LD50 data is not thoroughly established, this classification demands procedures that prevent direct exposure.

Proactive Exposure Control: The Hierarchy of Controls

For a compound with these classifications, a multi-layered approach to safety is mandatory. The hierarchy of controls provides a systematic, self-validating framework for minimizing risk, prioritizing systemic changes over reliance on individual behavior.

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls

These are the first line of defense. The primary causality for requiring these controls is the compound's classification as harmful if inhaled and as a respiratory irritant.[2]

-

Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7] Eyewash stations and safety showers must be readily accessible.[8][9]

Administrative Controls

These are work practices that reduce or prevent exposure.

-

Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.

-

Restricted Access: The areas where this chemical is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

PPE is the final barrier and must be used in conjunction with the controls above. Its selection is directly dictated by the GHS classifications H315 (skin irritation) and H319 (eye irritation).[2]

-

Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][10] A face shield should be worn if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.

-

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][11]

Standard Operating Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure during a common laboratory workflow.

Objective: To accurately weigh a specified mass of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride and prepare a stock solution.

Materials:

-

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (in its original, sealed container)

-

Analytical balance (located inside a fume hood or ventilated enclosure)

-

Spatula

-

Weighing paper or boat

-

Appropriate volumetric flask with stopper

-

Chosen solvent

-

PPE (as specified in Section 3.3)

Procedure:

-

Preparation:

-

Don all required PPE before entering the designated handling area.

-

Ensure the fume hood sash is at the appropriate working height and the airflow is verified.

-

Place all necessary equipment (balance, spatula, weigh boat, flask) inside the fume hood.

-

-

Equilibration:

-

Allow the sealed container of the chemical to equilibrate to room temperature before opening. Causality: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which could compromise its integrity.[12]

-

-

Dispensing:

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer the approximate amount of the solid onto the weigh boat on the balance. Avoid generating dust.[7]

-

Tightly reseal the main container immediately after dispensing.

-

-

Transfer:

-

Carefully transfer the weighed solid into the designated volumetric flask.

-

Add a small amount of the desired solvent to the flask to dissolve the solid, swirling gently.

-

Once dissolved, dilute to the calibration mark with the solvent.

-

Stopper the flask and invert several times to ensure homogeneity.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Wipe down the spatula and the balance surface with a damp cloth, disposing of the cloth in the hazardous waste container.

-

Wash hands thoroughly after the procedure is complete.

-

Storage, Incompatibility, and Disposal

Storage

Proper storage is critical to maintaining the chemical's purity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[10][12]

-

Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as it is hygroscopic.[5][12]

-

Segregation: Store away from incompatible materials.[12]

Incompatible Materials

Avoid contact with:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Acids and Bases: Can cause neutralization reactions, generating heat.

-

Acid Anhydrides and Acid Chlorides: May react with the amine functionality.[8]

Disposal Considerations

All waste must be treated as hazardous.

-

Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste (contaminated PPE, weigh boats) and liquid waste (unused solutions).

-

Procedure: Waste must be disposed of through a licensed chemical waste disposal facility.[7][13] Do not discharge to sewer systems.[7] Handle uncleaned containers as you would the product itself.[13]

Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Caption: General workflow for emergency response to a chemical spill or exposure.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][13]

-

Skin Contact: Immediately take off all contaminated clothing.[13] Rinse the affected skin area with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][10] Call a physician immediately.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][13]

Accidental Release Measures (Spills)

-

Minor Spill:

-

Major Spill:

References

-

New Jersey Department of Health. (1999). Hazard Substance Fact Sheet - Pyrrolidine. [Link]

-

Nexchem Ltd. (2019). Safety Data Sheet - N-Methyl Pyrrolidone. [Link]

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 3. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. louisville.edu [louisville.edu]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. nexchem.co.uk [nexchem.co.uk]

Technical Guide: (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride as a Chiral Building Block

[1]

Executive Summary

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Structurally, it functions as a cyclic

Part 1: Chemical Profile & Physicochemical Properties

The hydrochloride salt form is preferred for storage due to the instability of the free secondary amine, which is prone to oxidation and carbamate formation upon atmospheric exposure.[1]

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride |

| CAS Number | 1099646-61-3 (HCl salt); 72580-54-2 (Free base generic) |

| Molecular Formula | C₆H₁₁NO₂[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless free-based) |

| Chirality | (S)-enantiomer; typically >98% ee |

| pKa (Calculated) | ~9.5 (Secondary Amine), ~4.0 (Conjugate Acid) |

| Hygroscopicity | Moderate; requires desiccation |

Part 2: Strategic Utility in Drug Design

Conformational Restriction

Unlike linear

The "Vector" Advantage

This building block offers two distinct vectors for diversification:

-

Vector A (N1-Position): The secondary amine is highly nucleophilic (once free-based) and serves as the attachment point for lipophilic tails or heteroaromatic cores via alkylation, acylation, or arylation.[1]

-

Vector B (C3-Position): The methyl ester is a "masked" carboxylic acid.[1] It can be hydrolyzed to the acid (for amide coupling), reduced to the alcohol (prolinol analogs), or converted to a nitrile (bioisostere).[1]

Biological Relevance

The pyrrolidine-3-carboxylate motif is a pharmacophore found in:

Part 3: Synthetic Reaction Manifold

The following diagram illustrates the divergent synthesis pathways accessible from this core building block.

Figure 1: The central role of the pyrrolidine scaffold in generating diverse chemical libraries.[1]

Part 4: Detailed Experimental Protocols

Protocol A: In Situ Free-Basing and N-Acylation

Context: The HCl salt cannot be reacted directly in non-polar solvents without neutralization. This protocol uses a biphasic system to ensure efficient coupling.[1]

Reagents:

-

Dichloromethane (DCM) (0.2 M concentration)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

-

Acid Chloride (R-COCl) (1.1 equiv)[1]

Methodology:

-

Suspension: Charge a round-bottom flask with (S)-Methyl pyrrolidine-3-carboxylate HCl and DCM under nitrogen atmosphere. The salt will likely remain suspended.[1]

-

Neutralization: Cool the suspension to 0°C. Add DIPEA dropwise. Observation: The suspension should clarify as the free base is liberated and the amine hydrochloride salt (DIPEA·HCl) dissolves or precipitates depending on concentration.[1] Stir for 15 minutes.

-

Coupling: Add the Acid Chloride dropwise over 10 minutes, maintaining temperature < 5°C to prevent polymerization or racemization.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; the starting material will be visible if unreacted, product is usually UV active if R is aromatic).[1]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove excess DIPEA), then Brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Ester Hydrolysis (Saponification) without Racemization

Context: Hydrolyzing the ester to the acid is sensitive.[1] Aggressive conditions (high heat, strong base) can cause epimerization at the C3 chiral center.[1] Lithium hydroxide (LiOH) is the preferred mild reagent.[1]

Reagents:

Methodology:

-

Stir at 0°C for 1 hour, then allow to warm to RT slowly. Critical: Do not heat.[1]

-

Monitor by LC-MS for the disappearance of the methyl ester (+14 mass shift to -14 mass shift).[1]

-

Acidification: Carefully acidify to pH 3-4 using 1N HCl at 0°C.

-

Extraction: Extract immediately with Ethyl Acetate. (Note: Pyrrolidine amino acids are highly water-soluble; if the N-protecting group is small, the product may remain in the aqueous phase. In such cases, lyophilize the aqueous layer and desalt).[1]

Part 5: Quality Control & Analytics

To ensure the integrity of the chiral center, analytical methods must distinguish between the (S) and (R) enantiomers.[1]

Chiral HPLC Method (Example)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (for the free base) or TFA (for N-protected derivatives).[1]

-

Detection: UV at 210 nm (low absorption, requires high concentration) or derivatization with a chromophore (e.g., benzyl group) prior to analysis.[1]

-

Acceptance Criteria: >98% ee.

1H NMR Diagnostics

The methyl ester singlet is a distinct handle.[1]

Part 6: References

-

PubChem. (2025).[1] Methyl pyrrolidine-3-carboxylate hydrochloride - Compound Summary. National Library of Medicine.[1] [Link][1]

-

Organic Syntheses. (2018). Synthesis of Chiral Pyrrolidine Derivatives via Negishi Coupling. Org. Synth. 2018, 95, 380-397.[1] [Link]

-

National Institutes of Health (NIH). (2023).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central.[1] [Link]

Sources

- 1. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 3. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]

- 4. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN1810787A - Prepn process of methyl pyrrolidine - Google Patents [patents.google.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Using (S)-Methyl pyrrolidine-3-carboxylate hydrochloride for kinase inhibitor synthesis

Application Note: Strategic Utilization of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride in Kinase Inhibitor Synthesis

Abstract & Strategic Significance

The pyrrolidine scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a critical balance between conformational rigidity and physicochemical solubility. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3) is a high-value chiral building block specifically deployed to introduce stereochemically defined vectors into the solvent-exposed regions of the ATP-binding pocket.

Unlike achiral linkers (e.g., piperazine), the (S)-3-substituted pyrrolidine provides a specific 3D vector that can exploit non-conserved regions of the kinase domain, enhancing selectivity profiles against off-target kinases (e.g., improving JAK1 vs. JAK2 selectivity or sparing Aurora kinases). This guide details the handling, free-basing, and synthetic integration of this reagent into heterobifunctional kinase inhibitors.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride |

| CAS Number | 1099646-61-3 |

| Formula | C₆H₁₁NO₂[1] · HCl |

| MW | 165.62 g/mol |

| Chirality | (S)-Enantiomer (maintain >98% ee) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes |

| Stability | Hygroscopic. Store under N₂ at 2–8°C. |

Handling Advisory: As a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. Successful coupling requires an in situ or discrete neutralization step. Failure to fully neutralize the salt is the #1 cause of low yields in SNAr reactions.

Structural Biology Context: The "Solvent Front" Strategy

In Type I and Type I½ kinase inhibitors, the pyrrolidine ring often serves two distinct roles:

-

The Linker: Connects the hinge-binding motif (e.g., pyrimidine, quinazoline) to a solubilizing tail.

-

The Vector: The C3-carboxylate allows for the attachment of polar groups that extend into the solvent front, interacting with residues like Lysines or Aspartates often found at the pocket rim.

Experimental Protocols

Protocol A: In Situ Neutralization & SNAr Coupling

Target: Coupling the pyrrolidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 4-chloropyrimidine).

Rationale: The HCl salt protects the amine from oxidation but must be removed to generate the nucleophile. Using a weak inorganic base in a polar aprotic solvent is preferred over organic bases to prevent side reactions with the ester.

Reagents:

-

(S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv)

-

Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0–1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5–3.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Preparation: Charge a reaction vessel with (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv) and finely ground K₂CO₃ (3.0 equiv).

-

Solvation: Add anhydrous DMF (10 mL per gram of substrate). Stir at Room Temperature (RT) for 15 minutes. Note: Evolution of CO₂ indicates free-basing is occurring.

-

Addition: Add the Heteroaryl Chloride (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.

-

Checkpoint: The reaction typically completes in 2–4 hours. If the starting material persists, add 0.1 equiv of DIPEA as a catalyst, but avoid excess to prevent ester hydrolysis.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF and salts. Dry organic layer over MgSO₄ and concentrate.

Protocol B: Ester Hydrolysis & Amide Functionalization

Target: Converting the methyl ester to a functionalized amide (Solubilizing Tail).

Rationale: Mild hydrolysis conditions are required to prevent racemization of the C3 chiral center.

Step-by-Step:

-

Hydrolysis: Dissolve the SNAr product (from Protocol A) in THF/Water (3:1).

-

Reagent: Add LiOH·H₂O (1.5 equiv) at 0°C. Stir at RT for 2–4 hours.

-

Critical Control: Do not heat. High temperatures with strong base can cause epimerization at the C3 position.

-

-

Neutralization: Acidify carefully to pH 4–5 with 1N HCl. Extract with EtOAc or DCM/IPA (3:1) if the product is polar.

-

Amide Coupling: React the crude acid with the desired amine (e.g., methylamine, morpholine) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT.

Protocol C: Self-Validating Chiral Integrity Check

Trustworthiness: Always verify that the reaction conditions maintained the (S)-configuration.

-

Method: Chiral HPLC or SFC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: CO₂/MeOH (with 0.1% DEA).

-

Standard: Compare against the racemic mixture (synthesized by mixing (S)- and (R)- starting materials).

-

Acceptance Criteria: >98% ee required for biological assays.

Synthetic Workflow Visualization

The following diagram illustrates the standard synthetic route for a "Larotrectinib-like" or "JAK-inhibitor-like" scaffold using this reagent.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in SNAr | Incomplete free-basing of HCl salt. | Pre-stir HCl salt with K₂CO₃ for 30 min before adding electrophile. |

| Racemization (Loss of ee) | Hydrolysis temperature too high (>40°C). | Perform LiOH hydrolysis at 0°C -> RT. Avoid reflux. |

| Side Product: Amide | Direct reaction of ester with amine. | During amide coupling, ensure the carboxylic acid is fully activated (HATU) before adding the amine to prevent ester aminolysis. |

| Poor Solubility | Product is zwitterionic. | During workup of the acid intermediate, avoid isoelectric precipitation; extract at controlled pH. |

References

-

Hynes, J., et al. (2017).[2] "Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 27(14), 3101-3106.[2]

-

Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[3] Journal of Medicinal Chemistry, 60(13), 5521-5542.[3]

-

Flanagan, M. E., et al. (2010). "Chemical and Computational Methods for the Characterization of Covalent Kinase Inhibitors." Journal of Medicinal Chemistry, 53(24), 8468–8481.

-

PubChem Compound Summary. "(S)-Methyl pyrrolidine-3-carboxylate hydrochloride." National Center for Biotechnology Information.

-

Vitrakvi (Larotrectinib) Prescribing Information. U.S. Food and Drug Administration.[4] (Reference for pyrrolidine scaffold utility in TRK inhibition).

Sources

- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Larotrectinib - Wikipedia [en.wikipedia.org]

Application Note: Derivatization Strategies for (S)-Methyl pyrrolidine-3-carboxylate Hydrochloride

Executive Summary & Scientific Context

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 216311-60-3) is a privileged chiral building block in Fragment-Based Drug Discovery (FBDD). Its utility stems from its bifunctional nature: a nucleophilic secondary amine (after neutralization) and an electrophilic ester. This scaffold is structurally analogous to

Critical Technical Challenge: The primary failure mode in working with this scaffold is unintentional racemization at the C3 chiral center and diketopiperazine (DKP) formation during peptide coupling sequences. This guide provides self-validating protocols to circumvent these risks while maximizing yield.

Pre-Analytical Considerations: Handling & Free-Basing

The commercial supply is a hydrochloride salt (HCl), which renders the amine non-nucleophilic and stable. For most reactions, the amine must be "free-based."

Strategy A: In Situ Neutralization (Recommended for High-Throughput)

For amide couplings or reductive aminations, separate isolation of the free base is unnecessary and increases oxidation risk.

-

Reagent:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -

Stoichiometry: Requires

1.0 equivalent extra base to neutralize the HCl salt before the reaction proceeds.

Strategy B: Partitioning (Recommended for Sensitive Catalysis)

If the reaction is sensitive to amine salts (e.g., certain Pd-catalyzed couplings), isolate the free base.

-

Protocol: Suspend salt in DCM

Wash with sat. -

Stability Warning: The free base is prone to absorbing

(carbamate formation) and oxidation. Use immediately.

Visual Workflow: Divergent Synthesis

Figure 1: Divergent derivatization pathways. Note the critical risk pathway (Red) leading to DKP formation.

Module 1: N-Functionalization (Amide Coupling)

Objective: Acylation of the secondary amine without racemizing the C3 center. Standard: HATU coupling is preferred over EDC/HOBt due to faster kinetics, which minimizes the time the active ester is exposed to basic conditions (a cause of epimerization).

Protocol: HATU-Mediated Coupling[1][2]

-

Activation: In a round-bottom flask, dissolve Carboxylic Acid (

eq) in anhydrous DMF ( -

Base Addition: Add DIPEA (

eq). Note: 1 eq neutralizes the HCl salt, 1 eq activates the acid, 1 eq maintains basic pH. -

Coupling Agent: Add HATU (

eq) at -

Amine Addition: Add (S)-Methyl pyrrolidine-3-carboxylate HCl (

eq) directly as a solid. -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Self-Validation (QC):

-

TLC: Check for disappearance of the amine (ninhydrin stain: amine spots red/brown, amide is UV active but ninhydrin negative).

-

LC-MS: Target mass = Acid MW + 129.16 (Amine) - 18.02 (

) + 1.00 (

-

Expert Insight: If coupling chiral

Module 2: Reductive Amination

Objective: Alkylation to form tertiary amines.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is superior to

Protocol: STAB Method

-

Imine Formation: Dissolve Aldehyde (

eq) and (S)-Methyl pyrrolidine-3-carboxylate HCl ( -

Neutralization/Catalysis: Add DIPEA (

eq) to free-base the amine. Add Acetic Acid ( -

Reduction: Add

(STAB) ( -

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with saturated aqueous

(gas evolution will occur).

Self-Validation (QC):

-

LC-MS: Look for Mass = Aldehyde + Amine - 16 (Oxygen) + 2 (Hydrogen).

-

NMR: Disappearance of aldehyde proton (

).

Module 3: C-Functionalization & DKP Avoidance

Objective: Hydrolysis of the ester to the free acid. Critical Risk: Diketopiperazine (DKP) Formation. If the pyrrolidine nitrogen is acylated with an amino acid (e.g., Boc-Phe-Pyrrolidine-COOMe) and you attempt to deprotect the N-terminus before hydrolyzing the ester, the free amine will bite back onto the ester, forming a stable 6-membered DKP ring. This is irreversible.

Rule: Always hydrolyze the methyl ester (C-terminus) before deprotecting the N-terminus if a cyclization risk exists.

Protocol: Lithium Hydroxide Hydrolysis

-

Solvent: Dissolve substrate in THF:Water (

). Methanol causes transesterification; avoid if possible or use as a minor co-solvent. -

Base: Add

( -

Temperature:

to RT. Do not heat. Heating basic solutions of chiral esters promotes epimerization. -

Workup: Acidify carefully to pH 3–4 with

. Extract with EtOAc. Note: Pyrrolidine amino acids are water-soluble; if the N is not protected with a hydrophobic group, the product will stay in the aqueous phase.

Analytical Data Summary

| Parameter | Value / Property | Notes |

| Formula | ||

| MW | Salt form | |

| Free Base MW | Use for stoichiometry calc | |

| Chirality | (S)-Enantiomer | Check optical rotation if scaling up |

| Solubility | Water, Methanol, DMSO | Poor in Ether/Hexanes |

| H315/H319 | Irritant | Wear gloves/goggles |

References

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for HATU/Racemization mechanisms). [Link]

-

Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines.[6] Journal of Combinatorial Chemistry. (Reference for DKP formation risks in proline analogs). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reaction of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride with Electrophiles

Abstract

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 1099646-61-3) is a high-value chiral building block extensively used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of proline-mimetic therapeutics. Its pyrrolidine ring offers a constrained conformational profile, while the C3-ester provides a handle for further diversification or pharmacophore installation. This guide details the protocols for reacting this amine salt with various electrophiles (acyl chlorides, aldehydes, aryl halides, and isocyanates), emphasizing the critical "free-basing" step required to activate the nucleophilic secondary amine without compromising the stereochemical integrity of the C3-center.

Strategic Considerations

The Hydrochloride Salt Factor

The hydrochloride salt form is preferred for storage due to its enhanced stability compared to the free base, which is prone to oxidation and potential polymerization. However, the protonated amine (

-

Causality: Successful reaction requires in situ neutralization.

-

Risk: Using strong bases (e.g., NaOH, NaH) or aqueous conditions can lead to hydrolysis of the methyl ester or epimerization at the C3 chiral center.

-

Solution: Use non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents (DCM, DMF) to liberate the reactive amine species gently.

Chemoselectivity & Chirality

Unlike

-

Protocol Rule: Avoid aqueous workups with high pH. Maintain reaction pH between 8-9 during the coupling event.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available for this substrate.

Caption: Divergent synthesis pathways for (S)-Methyl pyrrolidine-3-carboxylate, highlighting the central activation step.

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Application: Synthesis of fragment libraries or peptidomimetics. Mechanism: Activation of carboxylic acid via coupling reagent (HATU/EDC) followed by nucleophilic attack of the pyrrolidine nitrogen.

Reagents:

-

Substrate: 1.0 equiv

-

Carboxylic Acid (

): 1.1 equiv -

Coupling Reagent (HATU): 1.1 equiv

-

Base (DIPEA): 3.0 equiv (Extra equivalent needed to neutralize HCl salt)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Salt Neutralization: In a separate vial, suspend (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv) in DMF. Add DIPEA (2.0 equiv). Note: The suspension should clear as the free base forms.

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 129 - 18).

-

Workup: Dilute with EtOAc. Wash with sat.

(2x), water (1x), and brine (1x). Dry over -

Validation:

NMR should show rotamers typical of tertiary amides; the methyl ester singlet (

Protocol B: Reductive Amination

Application: Introduction of alkyl groups to modulate lipophilicity (LogD).

Reagent Choice: Sodium triacetoxyborohydride (

Reagents:

-

Substrate: 1.0 equiv

-

Aldehyde/Ketone: 1.2 equiv

-

Reductant (STAB): 1.5 equiv

-

Base (TEA): 1.0 equiv[1]

-

Acid Catalyst (Acetic Acid): 1.0 equiv (Optional, accelerates imine formation)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Free-Basing: Dissolve the HCl salt (1.0 equiv) in DCE. Add TEA (1.0 equiv) and stir for 15 mins.

-

Imine Formation: Add the Aldehyde (1.2 equiv). If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir for 30–60 mins.

-

Reduction: Add

(1.5 equiv) in one portion. -

Reaction: Stir at RT overnight (12–16 h).

-

Quench: Quench with sat.

(aqueous). Vigorous gas evolution ( -

Extraction: Extract with DCM. The product is the organic layer.

Protocol C: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of heteroaryl-pyrrolidines (common in kinase inhibitors). Requirement: The aryl halide must be electron-deficient (e.g., chloropyrimidine, fluoronitrobenzene).

Reagents:

-

Substrate: 1.0 equiv

-

Aryl Halide (Ar-X): 1.0 equiv[1]

-

Base:

(3.0 equiv) or -

Solvent: DMSO or DMF

Step-by-Step:

-

Setup: Combine the HCl salt, Aryl Halide, and inorganic base in a reaction vial.

-

Solvent: Add DMSO (concentration 0.5 M).

-

Reaction: Heat to 80–100°C. Caution: Do not exceed 120°C to prevent ester degradation.

-

Monitoring: Reaction usually completes in 2–6 hours.

-

Workup: Pour into water/ice mix. If the product precipitates, filter it. If not, extract with EtOAc.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Incomplete salt neutralization | Increase DIPEA to 3.0–3.5 equivalents. Ensure the amine salt is fully dissolved before adding to the acid. |

| Ester Hydrolysis | Aqueous base exposure or high pH | Avoid NaOH/KOH. Use carbonate bases or organic amines. Keep workup rapid and cold. |

| Racemization | High temperature + Strong Base | Keep reaction temperature < 100°C. Use weak bases ( |

| Incomplete | Poor nucleophilicity of salt | Switch solvent to NMP or DMSO to enhance solubility. Ensure particle size of inorganic base is fine (powdered). |

Parallel Synthesis Workflow (Library Generation)

For high-throughput synthesis (e.g., 96-well plates), the following logic ensures reproducibility.

Caption: Workflow for high-throughput library generation using (S)-Methyl pyrrolidine-3-carboxylate.

References

-

Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride". PubChem. Accessed Oct 26, 2023. Link

-

Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/EDC protocols).

-

Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

SNAr Applications: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

- Chiral Pyrrolidines in Drug Discovery: Neubauer, T., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold. RSC Advances. (Contextual usage of the scaffold).

Sources

Application Note: (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride in Agrochemical Discovery

[1][2][3]

Executive Summary

Compound: (S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS: 1099646-61-3 (free base/generic linkage), 198959-37-4 (HCl salt variant) Role: Chiral Scaffold & Pharmacophore Building Block[1][2]

In the high-stakes arena of modern agrochemical discovery, chirality is no longer optional—it is a prerequisite for efficacy and environmental stewardship.[1][2] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride represents a high-value "chiral pool" synthon, offering a rigid, stereodefined pyrrolidine core that mimics proline but with distinct vector geometry.[1][2]

This guide details the utilization of this scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel auxinic herbicides .[1][2] It provides validated protocols for handling, free-basing, and derivatizing this hygroscopic salt without racemization, ensuring high-fidelity libraries for Structure-Activity Relationship (SAR) profiling.[1][2]

Technical Profile & Handling

Physicochemical Properties

| Property | Specification | Application Relevance |

| Appearance | White to off-white crystalline solid | Easy handling compared to oils.[1][2] |

| Stereochemistry | (S)-Enantiomer, >97% ee | Critical for target specificity (e.g., enzyme binding pockets).[1][2] |

| Salt Form | Hydrochloride (HCl) | Enhanced stability; requires neutralization before nucleophilic attack.[1][2] |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Toluene | Ideal for polar organic reactions; requires phase transfer for non-polar solvents.[1][2] |

| Hygroscopicity | Moderate to High | CRITICAL: Must be stored under desiccant.[1][2] Moisture uptake leads to hydrolysis/clumping.[1][2] |

Storage & Stability Protocol

Application Workflows

Application A: Synthesis of Novel Carboxamide Fungicides (SDHIs)

The pyrrolidine ring serves as a bioisostere for phenyl or cycloalkyl rings found in commercial SDHIs (e.g., Fluxapyroxad).[1][2] The (S)-configuration directs the C-3 ester group into specific hydrophobic pockets of the fungal succinate dehydrogenase complex II.[1][2]

Mechanism:

-

N-Acylation: The pyrrolidine nitrogen is coupled with an aromatic acid chloride (e.g., pyrazole-4-carbonyl chloride).[1][2]

-

Functionalization: The C-3 methyl ester is either maintained as a prodrug moiety or hydrolyzed to the acid to form secondary amides.[1][2]

Application B: Herbicide Lead Optimization (Auxin Mimics)

3-Substituted pyrrolidines act as rigid analogs of indole-3-acetic acid.[1][2] The (S)-enantiomer often exhibits superior binding to TIR1 ubiquitin ligase receptors compared to the (R)-isomer or racemate.[1][2]

Visualizing the Discovery Logic

The following diagram illustrates the divergent synthesis pathways available from this single chiral progenitor.

Figure 1: Divergent synthesis workflow utilizing (S)-Methyl pyrrolidine-3-carboxylate HCl as a central node for agrochemical library generation.

Experimental Protocols

Protocol 1: Controlled Free-Basing and N-Acylation

Objective: To couple the pyrrolidine core with an acid chloride while preventing racemization and ester hydrolysis.[1][2]

Reagents:

Procedure:

-

Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the HCl salt (1.0 g) in anhydrous DCM (10 mL). Note: The salt will not fully dissolve initially.[1][2]

-

Neutralization: Cool to 0°C . Add DIPEA dropwise over 5 minutes.[1][2] The suspension should clear as the free base is liberated.[1][2]

-

Coupling: Add the Acid Chloride (dissolved in 2 mL DCM) dropwise to the cold solution. Maintain temperature <5°C to prevent exotherms that could compromise stereochemical integrity.[1][2]

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organics with 1M HCl (rapidly, to remove unreacted amine without hydrolyzing the ester) and Brine.[1][2]

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Validation Check:

-

¹H NMR: Verify the integrity of the methyl ester singlet (~3.7 ppm).

-

Chiral HPLC: Confirm ee% >97% using a Chiralpak AD-H column (Hexane/IPA gradient).

Protocol 2: Selective Ester Hydrolysis (Saponification)

Objective: To generate the free carboxylic acid for subsequent coupling or biological testing, ensuring no epimerization at the C-3 chiral center.[1][2]

Reagents:

-

N-Substituted (S)-Methyl pyrrolidine-3-carboxylate (from Protocol 1)[1][2]

-

Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (1.5 eq)[1][2]

Procedure:

-

Dissolution: Dissolve the substrate in THF/Water at 0°C .

-

Monitoring: Stir at 0°C for 2 hours, then allow to reach 10°C. Caution: Do not heat. Higher temperatures promote epimerization at the alpha-position relative to the carbonyl.[1][2]

-

Acidification: Carefully adjust pH to ~3-4 using 1M KHSO₄ (preferred over HCl to prevent harsh acidic hydrolysis of sensitive amides).[1][2]

-

Extraction: Extract with Ethyl Acetate. The product (acid) will partition into the organic phase.[1][2]

Structure-Activity Relationship (SAR) Logic

Understanding why this molecule works is as important as how to use it.[1][2]

Figure 2: SAR optimization logic for pyrrolidine-3-carboxylate derivatives.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.[1][2] PubChem.[1][2][3][4][5] Available at: [Link][1][2]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition.[1][2][6] Organic & Biomolecular Chemistry.[1][2][4][7][8] Available at: [Link]

-

MDPI. Pyrrole and Pyrrolidine Analogs: The Promising Scaffold in Discovery of Pesticides.[1][2] Molecules/Int. J. Mol.[1][2] Sci. Available at: [Link][1][2]

Sources

- 1. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]

- 8. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

Scalable Synthesis of Enantiopure Pyrrolidines: Industrial Protocols for Iridium-Catalyzed Hydrogenation and Biocatalytic Reduction

Executive Summary

The pyrrolidine motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and various antiviral agents. While traditional chiral resolution is inefficient (max 50% yield), modern asymmetric synthesis demands scalability, atom economy, and enantiomeric excesses (ee) exceeding 99%.

This Application Note details two field-proven, scalable protocols for synthesizing enantiomerically pure 2-substituted pyrrolidines:

-

Chemocatalysis: Iridium-catalyzed asymmetric hydrogenation of cyclic imines.

-

Biocatalysis: Imine Reductase (IRED)-mediated reduction.[1][2][3]

Both routes are evaluated for kilogram-scale applicability, safety profiles, and downstream processing requirements.

Strategic Route Selection

Before initiating synthesis, the choice between chemocatalysis and biocatalysis depends on substrate stability, required throughput, and available infrastructure.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate properties and process constraints.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation[4][5][6]

Rationale & Mechanism

Iridium complexes, particularly those ligated with chiral bisphosphines (e.g., Josiphos, SegPhos, or Spiro-based ligands), are the industrial standard for reducing cyclic imines. The mechanism typically follows an ionic pathway or an outer-sphere mechanism , where the presence of additives like Iodine (

Key Advantage: High turnover numbers (TON) and proven scalability (exemplified by the Metolachlor process).

Materials[7]

-

Precursor:

(Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I)).[4] -

Ligand:

or -

Additive: Iodine (

, 10 mol% relative to Ir) or Acetic Acid. -

Substrate: 2-substituted-1-pyrroline (e.g., 2-phenyl-1-pyrroline).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).

-

Gas: Hydrogen (

), 99.999% purity.

Step-by-Step Protocol (100g Scale)

Safety Warning: Hydrogen gas at high pressure presents an explosion hazard.[5][6] All operations must occur in a rated hydrogenation suite with blast shields and oxygen sensors.

-

Catalyst Preparation (In Glovebox):

-

In a Schlenk flask, weigh

(0.05 mol%) and the Chiral Ligand (0.11 mol%). -

Add anhydrous DCM (50 mL) and stir for 30 mins at room temperature (RT) to form the complex.

-

Add

(0.1 mol%) and stir for an additional 10 mins. The solution usually turns deep red/orange.

-

-

Reactor Loading:

-

Dissolve the cyclic imine substrate (100 g) in degassed DCM (450 mL).

-

Transfer the substrate solution into a 1L stainless steel autoclave (Parr or similar).

-

Cannulate the catalyst solution into the autoclave under Argon counter-flow.

-

-

Hydrogenation:

-

Seal the autoclave. Purge 3 times with

(10 bar) and 3 times with -

Pressurize to 50 bar (725 psi) with

. -

Set stirring to 1000 rpm.

-

Reaction time: 12–18 hours at RT (25°C). Note: Monitor

uptake via mass flow controller.

-

-

Work-up:

-

Vent

slowly to a dedicated exhaust line. Purge with -

Transfer the reaction mixture to a rotary evaporator.

-

Concentrate to dryness.

-

Purification: The residue is often pure enough for salt formation. To isolate the HCl salt, redissolve in

and treat with

-

Figure 2: Simplified catalytic cycle for Iridium-catalyzed hydrogenation. The additive (I2) helps generate the active cationic species.

Protocol B: Biocatalytic Reduction (Imine Reductase)

Rationale & Mechanism

Biocatalysis utilizes NADPH-dependent Imine Reductases (IREDs).[2][7] Unlike chemical hydrogenation, this occurs at ambient pressure and temperature in aqueous buffer. It is the preferred route for substrates with labile functional groups or when "green chemistry" metrics are a priority.

Key Advantage: Perfect enantioselectivity (>99% ee) often achievable without extensive ligand screening.

Materials[7]

-

Enzyme: Recombinant IRED (e.g., from Streptomyces sp., commercially available in screening kits).

-

Cofactor:

(catalytic amount). -

Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (to regenerate NADPH).

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

-

Co-solvent: DMSO (5–10% v/v) to improve substrate solubility.

Step-by-Step Protocol (Scale-up Workflow)

-

Reaction Mix Preparation:

-

In a pH-stat reactor (to maintain pH 7.0), add KPi buffer (100 mM).

-

Add D-Glucose (1.5 equivalents relative to substrate).

-

Add

(1 mM final concentration). -

Add GDH (500 U).

-

Add IRED enzyme (loading determined by activity assay, typically 1–5 g/L crude lysate or purified powder).

-

-

Substrate Addition:

-

Dissolve cyclic imine in DMSO.

-

Add dropwise to the reactor to a final concentration of 50–100 mM. Note: Higher concentrations may require a fed-batch approach to avoid enzyme inhibition.

-

-

Incubation:

-

Stir at 30°C for 24 hours.

-

Monitor pH continuously; the reaction consumes protons (reduction of

to

-

-

Work-up:

-

Basify reaction mixture to pH 12 using NaOH (to ensure amine is neutral).

-

Extract 3x with MTBE or Ethyl Acetate.

-

Dry organic phase over

and concentrate.

-

Comparative Data & Troubleshooting

Performance Metrics

| Parameter | Ir-Catalyzed Hydrogenation | Biocatalysis (IRED) |

| Typical Yield | 90–98% | 85–95% |

| Enantiomeric Excess (ee) | 90–96% (Ligand dependent) | >99% (Typical) |

| Substrate Conc. | High (1–2 M) | Low to Moderate (0.1–0.5 M) |

| Pressure | 50–100 bar | 1 bar (Ambient) |

| Catalyst Cost | High (Ir + Ligand) | Low (if produced in-house) |

| Purification | Simple (Filtration/Evaporation) | Requires Extraction (Emulsions possible) |

Troubleshooting Guide

-

Low Conversion (Ir-Route): Check for catalyst poisoning (O2 or moisture). Ensure substrate purity (remove trace halides from precursor synthesis). Increase pressure or temp (up to 50°C).

-

Low ee (Ir-Route): Switch ligand family (e.g., from P-P to P-N ligands like Ir-PHOX). Lower temperature.

-

Emulsions (Bio-Route): Use centrifugation or add diatomaceous earth (Celite) during extraction.

References

-

Iridium-Catalyzed Hydrogenation Mechanism & Scale

- Mechanism of the Iridium-Catalyzed Hydrogenation of N-Aryl Imines (Metolachlor Process).

-

Source:

-

Cyclic Imine Hydrogenation Protocols

- Iridium-catalyzed asymmetric hydrogen

-

Source:

-

Biocatalytic IRED Scale-Up

- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amin

-

Source:

-

Safety in High-Pressure Hydrogenation

-

Hazards associated with laboratory scale hydrogenations.[8]

-

Source:

-

-

General Asymmetric Synthesis of Pyrrolidines

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

-

Source:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 6. helgroup.com [helgroup.com]

- 7. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Protocols for Pyrrolidine Scaffold Library Generation

Topic: Creating compound libraries with a pyrrolidine scaffold Content Type: Application Note & Detailed Protocol Audience: Senior Medicinal Chemists, Library Synthesis Groups, Drug Discovery Researchers

Abstract

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril, Telaprevir). Its capacity for multidimensional functionalization and stereochemical complexity—specifically through ring puckering and pseudorotation—allows it to occupy unique vectors in chemical space that flat aromatic scaffolds cannot. This guide details two high-fidelity workflows for generating pyrrolidine-based compound libraries: a solution-phase asymmetric 1,3-dipolar cycloaddition and a solid-phase combinatorial protocol.

Strategic Rationale: The Pyrrolidine Advantage

In drug discovery, the transition from "flat" aromatic compounds to those with higher fraction of sp3-hybridized carbons (

-

Vectorial Diversity: The nitrogen atom and up to four carbon centers can be independently substituted.

-

Stereochemical Density: A single cycloaddition can generate up to four contiguous stereocenters.

-

Rigidification: Proline derivatives often lock peptide backbones into specific conformations (e.g.,

-turns), enhancing receptor affinity.

FDA-Approved Pyrrolidine Examples

| Drug | Indication | Mechanism | Key Structural Feature |

| Captopril | Hypertension | ACE Inhibitor | Proline mimics the C-terminal residue of Angiotensin I. |

| Telaprevir | Hepatitis C | NS3/4A Protease Inhibitor | Bicyclic pyrrolidine core positions the warhead. |

| Ombitasvir | Hepatitis C | NS5A Inhibitor | Bis-pyrrolidine scaffold provides C2-symmetry. |

Synthetic Strategy A: Solution-Phase Asymmetric [3+2] Cycloaddition

This strategy is the "gold standard" for generating highly substituted pyrrolidines with precise stereocontrol. It relies on the reaction between an azomethine ylide (1,3-dipole) and an electron-deficient alkene (dipolarophile).

Mechanism & Logic

The reaction proceeds via a concerted, thermal [4

-

Endo/Exo Selectivity: Controlled by the catalyst (Ag(I) vs. Cu(I)) and the steric bulk of the ligand.

-

Dipole Generation: We utilize the decarboxylative route or the 1,2-prototropy shift of imino esters.

DOT Diagram: Reaction Mechanism

Caption: Mechanistic flow of metal-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Protocol 1: Ag(I)-Catalyzed [3+2] Cycloaddition (96-Well Plate Format)

Objective: Synthesis of a 96-member library focusing on 2,3,4,5-tetrasubstituted pyrrolidines.

Reagents:

-

Aldehydes (R1): 8 diverse aromatic aldehydes.

-

Amino Esters (R2): Glycine methyl ester, Phenylalanine methyl ester.

-

Dipolarophiles (R3): 6 electron-deficient alkenes (e.g., N-phenylmaleimide, chalcones, acrylates).

-

Catalyst: AgOAc (Silver Acetate).

-

Ligand: PPh3 (Triphenylphosphine) or chiral ligands (e.g., Fesulphos) for enantioselective variants.

-

Base: TEA (Triethylamine).

Step-by-Step Procedure:

-

Catalyst Preparation: In a master mix vial, dissolve AgOAc (5 mol%) and PPh3 (5.5 mol%) in Toluene (or DCM for lower temp). Stir for 10 min to form the complex.

-

Imine Formation (In-Situ):

-

Add Amino Ester HCl salt (1.0 equiv, 0.2 mmol) to each well.

-

Add Aldehyde (1.0 equiv) and TEA (1.2 equiv) in Toluene (1 mL).

-

Add MgSO4 (anhydrous) to each well to sequester water. Shake for 2 hours at RT.

-

-

Cycloaddition:

-

Filter off MgSO4 (optional but recommended for yield).

-

Add the Dipolarophile (1.1 equiv) to each well.

-

Add the Catalyst Master Mix (from step 1) to each well.

-

Seal plate and shake at RT for 12–24 hours. (For unreactive alkenes, heat to 60°C).

-

-

Work-up:

-

Filter through a short pad of Celite/Silica to remove silver salts.

-

Evaporate solvent using a Genevac or SpeedVac.

-

-

Purification/Analysis:

-

Analyze crude purity by LC-MS.

-

If purity <85%, purify via mass-directed prep-HPLC.

-

Critical Control Point: The choice of base is crucial. TEA is standard, but DBU can be used for sluggish reactions. However, strong bases may epimerize the product.

Synthetic Strategy B: Solid-Phase Combinatorial Synthesis (SPOS)

Solid-phase synthesis is superior for large libraries (>500 compounds) due to the ease of purification (filtration). We will use a Decarboxylative Azomethine Ylide route on resin.

Logic